molecular formula C22H21N3O B3935348 [2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone

[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone

Cat. No.: B3935348
M. Wt: 343.4 g/mol
InChI Key: TXBIKVOIVWTLSX-UHFFFAOYSA-N
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Description

2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines a quinoline derivative with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with phenylamine under acidic conditions to form the intermediate 2-methyl-4-(phenylamino)quinoline. This intermediate is then subjected to a cyclization reaction with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where halogens or other substituents can be introduced into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its ability to interact with specific biological targets, such as enzymes or receptors, to develop new treatments for various diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or dyes. Its unique chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(phenylamino)quinoline
  • Pyridine-3-carboxaldehyde derivatives
  • Quinoline N-oxide derivatives

Uniqueness

Compared to similar compounds, 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone stands out due to its combined quinoline and pyridine structure

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-16-14-20(24-18-9-3-2-4-10-18)19-11-5-6-12-21(19)25(16)22(26)17-8-7-13-23-15-17/h2-13,15-16,20,24H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBIKVOIVWTLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CN=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone
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[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone
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[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone
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[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone
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[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone
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[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone

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